6-Hydroxy-3-phenyl-1H-pyridazin-4-one is a compound belonging to the class of pyridazinones, characterized by its unique pyridazine ring structure with hydroxyl and phenyl substituents. This compound is of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The systematic study of this compound encompasses its synthesis, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and various applications in scientific research.
6-Hydroxy-3-phenyl-1H-pyridazin-4-one can be derived from various synthetic routes involving hydrazine derivatives and aromatic compounds. It is classified as a pyridazinone, which is a bicyclic compound containing a pyridazine ring fused with a carbonyl group. This classification is significant in medicinal chemistry as many pyridazinone derivatives exhibit pharmacological activities.
The synthesis of 6-hydroxy-3-phenyl-1H-pyridazin-4-one typically involves the following steps:
The precise conditions—such as temperature, solvent choice, and reaction time—are crucial for optimizing yield and purity during synthesis .
6-Hydroxy-3-phenyl-1H-pyridazin-4-one can participate in several chemical reactions:
These reactions are critical for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action for 6-hydroxy-3-phenyl-1H-pyridazin-4-one is primarily linked to its ability to interact with specific biological targets. Research indicates that it may inhibit enzymes such as phosphodiesterases, which are involved in various signaling pathways within cells. By binding to these enzymes, it alters their activity, potentially leading to therapeutic effects such as anti-inflammatory responses or modulation of cell proliferation .
Key physical properties include:
Chemical properties include:
These properties are essential for determining the handling and application methods in laboratory settings .
6-Hydroxy-3-phenyl-1H-pyridazin-4-one has several applications in scientific research:
Pyridazinone derivatives are systematically classified based on ring saturation, carbonyl positioning, and substituent patterns. 6-Hydroxy-3-phenyl-1H-pyridazin-4-one (CAS# 1698-54-0) belongs to the monounsaturated 4-one subclass, featuring a non-aromatic C4-C5 bond and a fully conjugated system extending from N1 to C6. Key structural characteristics include:
Table 1: Fundamental Physicochemical Properties of 6-Hydroxy-3-phenyl-1H-pyridazin-4-one
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₀H₈N₂O₂ | - |
Molecular Weight | 188.18 g/mol | - |
Melting Point | 250°C | Ethanol crystallization [7] |
logP | 0.94 | Calculated [4] |
Tautomeric Equilibrium (K) | 3.7 (enol:keto) | DMSO-d₆ [4] |
HOMO-LUMO Gap | 3.99 eV | DFT/B3LYP/6-311G(d,p) [7] |
The synthesis of 6-hydroxy-3-phenyl-1H-pyridazin-4-one was first achieved through classical condensation approaches. The seminal route involves refluxing maleic anhydride (0.05 mol) with phenylhydrazine (0.05 mol) in concentrated HCl/ethanol (1:1.5 v/v) for 4 hours, yielding green crystals after bicarbonate workup and ethanol crystallization (98% yield, mp 250°C) [7]. This methodology exploits the dual reactivity of maleic anhydride as both electrophile and carboxylate precursor:
Modern synthetic innovations include microwave-assisted synthesis (30 minutes, 120°C) and catalytic methods using ionic liquids, improving yields to >99% [9]. The compound's structural elucidation history reveals key milestones:
Substituent positioning on the pyridazinone core directly modulates electronic properties, tautomeric preferences, and biological target engagement. The 3-phenyl configuration in 6-hydroxy-3-phenyl-1H-pyridazin-4-one demonstrates particular significance:
Table 2: Spectroscopic Signatures of 6-Hydroxy-3-phenyl-1H-pyridazin-4-one
Spectroscopic Method | Key Assignments | Bioactivity Correlation |
---|---|---|
FT-IR (KBr) | 3200 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N) | Carbonyl frequency shift indicates H-bond donor capacity [7] |
¹H NMR (DMSO-d₆) | δ 12.25 (s, 1H, N-H), 10.85 (s, 1H, OH), 7.85-7.45 (m, 5H, Ph-H), 6.50 (d, 1H, H₅), 6.20 (d, 1H, H₄) | Exchangeable protons confirm tautomeric form [4] |
UV-Vis (MeOH) | λ_max 245 nm (π→π), 320 nm (n→π) | Extended conjugation enables charge transfer to biological acceptors |
The phenyl ring's electron-donating/withdrawing substituents dramatically influence bioactivity profiles:
The precise positioning of the 6-hydroxy group enables bidentate hydrogen bonding with key amino acid residues (Gln716, Tyr514) in phosphodiesterase enzymes, as confirmed through X-ray crystallography of analogous pyridazinone inhibitors [8]. This molecular recognition pattern underpins the compound's potential as a precursor for cardiovascular therapeutics targeting PDE isozymes.
Table 3: Bioactivity Parameters of Pyridazinone Derivatives
C3 Substituent | Tautomeric Ratio (enol:keto) | HOMO-LUMO (eV) | PDE10A IC₅₀ (nM) |
---|---|---|---|
Phenyl | 3.7:1 | 3.99 | Not tested |
3-(CF₃)phenyl | 1.2:1 | 3.72 | 23 [8] |
4-Morpholinophenyl | 0.8:1 | 3.65 | 0.38 [8] |
Unsubstituted | 8.3:1 | 4.34 | >1000 [8] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1